PCI-34051 - 1072027-64-5

PCI-34051

Catalog Number: EVT-8042363
CAS Number: 1072027-64-5
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PCI-34051 (N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide) is a potent and selective inhibitor of histone deacetylase 8 (HDAC8). [, , , , , , , , , , , , , , , , , , , , , , , , , , ] HDACs are a family of enzymes responsible for removing acetyl groups from lysine residues on histones and non-histone proteins. This deacetylation process can alter gene expression and influence a wide array of cellular processes. Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms, PCI-34051 exhibits high selectivity for HDAC8, making it a valuable tool for dissecting the specific roles of HDAC8 in various biological systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Development of more potent and stable analogs: Efforts are underway to design analogs of PCI-34051 with improved metabolic stability and pharmacokinetic properties for enhanced in vivo efficacy. [, ]

  • Exploring combination therapies: Combining PCI-34051 with other therapeutic agents, such as chemotherapy or immunotherapy, could potentially enhance treatment efficacy in various diseases. [, , , , ]

Synthesis Analysis

The synthesis of PCI-34051 involves several key steps that focus on generating hydroxamic acid derivatives, which are crucial for HDAC inhibition. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis often begins with commercially available tetrahydroisoquinoline derivatives.
  2. Alkylation: Primary amines are alkylated using ω-bromo esters to introduce alkyl chains.
  3. Hydroxamic Acid Formation: The resulting esters are converted into hydroxamic acids, which are essential for binding to the zinc ion at the active site of HDACs.
  4. Characterization: The final products are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.
Molecular Structure Analysis

The molecular structure of PCI-34051 is characterized by a hydroxamic acid functional group linked to a tetrahydroisoquinoline core. Key features include:

  • Core Structure: The tetrahydroisoquinoline structure provides a rigid framework that facilitates binding to the active site of HDAC8.
  • Hydroxamic Acid Group: This moiety is critical for chelation with the zinc ion in the enzyme's active site, which is necessary for inhibition.
  • Selectivity Determinants: Structural studies indicate that specific interactions between PCI-34051 and HDAC8 contribute to its selectivity over other isoforms.

Crystallographic studies have revealed that PCI-34051 adopts an L-shaped conformation that fits into a unique subpocket within the HDAC8 active site, enhancing its selectivity .

Chemical Reactions Analysis

PCI-34051 participates in several chemical reactions relevant to its function:

  1. Inhibition Mechanism: It binds to the active site of HDAC8, preventing substrate access and thus inhibiting deacetylation.
  2. Apoptosis Induction: In T-cell lines, PCI-34051 triggers apoptotic pathways through caspase activation without affecting normal cell lines.
  3. Selectivity Profile: Comparative assays against other HDAC isoforms demonstrate minimal activity against HDAC1 and HDAC6, underscoring its selective action .
Mechanism of Action

The mechanism of action for PCI-34051 primarily involves:

  1. Binding to Histone Deacetylase 8: The hydroxamic acid group chelates the zinc ion in the enzyme's active site.
  2. Inhibition of Deacetylation: By occupying the active site, PCI-34051 prevents the removal of acetyl groups from histones, leading to increased acetylation levels in target proteins.
  3. Induction of Apoptosis: The accumulation of acetylated proteins triggers apoptotic signaling pathways specifically in malignant T-cell lines .
Physical and Chemical Properties Analysis

PCI-34051 exhibits several notable physical and chemical properties:

  • Molecular Formula: C16_{16}H18_{18}N2_{2}O2_{2}
  • Molecular Weight: Approximately 270.33 g/mol
  • Solubility: Soluble in dimethyl sulfoxide at concentrations exceeding 10 mM.
  • Stability: Stable under proper storage conditions (below -20°C) for extended periods.

These properties make PCI-34051 suitable for various laboratory applications .

Applications

PCI-34051 has several significant scientific applications:

  1. Cancer Research: Its selective inhibition of HDAC8 makes it a valuable tool for studying T-cell malignancies and exploring new therapeutic strategies.
  2. Mechanistic Studies: Researchers utilize PCI-34051 to understand the role of histone deacetylation in gene regulation and cancer biology.
  3. Drug Development: As a lead compound, it serves as a basis for developing more potent and selective HDAC inhibitors with potential therapeutic uses in oncology .
Structural Biology & Molecular Dynamics of PCI-34051-HDAC8 Interactions

Conformational Dynamics of HDAC8 Binding Pocket Stabilization by PCI-34051

PCI-34051 binding induces profound conformational stabilization within HDAC8’s catalytic pocket, characterized by reduced flexibility across critical structural elements. Integrated molecular dynamics (MD) simulations (>100 ns) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) analyses demonstrate that PCI-34051 engages an expanded set of residues compared to pan-inhibitors, including catalytic tyrosine Y306 and loops L1 (residues 30–36) and L6 (263–280). This interaction stabilizes the inherently flexible loops forming the binding channel entrance, shifting the protein toward a lower energy state. Specifically, regions L2 (84–107), α5, and α1 + α2 exhibit reduced deuterium uptake (≥30% decrease at L2, L3), indicating attenuated solvent accessibility and hydrogen bond dynamics due to enhanced rigidity. The stabilization extends beyond the binding site, propagating to distant regions via loop L3 (136–156), which acts as a structural bridge transmitting allosteric effects [1] [2].

Table 1: HDX-MS Analysis of HDAC8 Deuterium Uptake Changes Upon PCI-34051 Binding

Protein RegionResidues% Deuterium Uptake ReductionFunctional Implication
Loop L130–3625%Binding site access regulation
Loop L284–10730%Active site architecture stability
Loop L3136–15645%Allosteric communication conduit
α1 + α2 Helices7–4520%Distant structural stabilization

Comparative Analysis of PCI-34051 vs. Pan-HDAC Inhibitors in Active Site Engagement

PCI-34051 exhibits superior selectivity and binding efficiency against HDAC8 compared to pan-inhibitors like SAHA (Vorinostat). Biochemical assays reveal PCI-34051’s IC₅₀ (10 nM) is 41-fold lower than SAHA’s (410 nM), while its dissociation constant (Kd = 75.1 nM) is 16-fold tighter than SAHA’s (1200 nM) [1] [4]. Structurally, PCI-34051 adopts an L-shaped conformation that optimally occupies an HDAC8-specific pocket formed by Tyr306 and loops L1/L6. This pocket remains inaccessible in other HDAC isoforms due to a steric "L1-L6 lock" preventing similar conformational adaptation. In contrast, SAHA’s linear alkyl linker engages minimally with these loops, resulting in weaker stabilization and cross-reactivity. Native mass spectrometry confirms a 1:1 binding stoichiometry for both inhibitors but identifies a more compact and collisionally stable complex for PCI-34051-HDAC8, indicative of superior complementary surface interactions [1] [4] [6].

Table 2: Comparative Binding Profiles of PCI-34051 vs. SAHA

ParameterPCI-34051SAHAFunctional Significance
IC₅₀10 nM410 nM41-fold enhanced potency for HDAC8
Kd75.1 nM1200 nM16-fold tighter binding affinity
Selectivity (HDAC8)>200-fold<5-foldIsoform-specific targeting
Induced LoopsL1, L2, L3, L6Minimal (L1, L2)Broad stabilization network vs. localized

Role of Flexible Loops (L1, L2, L3) in HDAC8 Inhibition and Allosteric Modulation

The flexible loops surrounding HDAC8’s catalytic site are critical determinants of PCI-34051’s selectivity and allosteric effects:

  • L1 (30–36) and L6 (263–280): These loops form a unique steric pocket accommodating PCI-34051’s L-shaped conformation. Molecular docking reveals that PCI-34051’s bulky indene group displaces L1, while its linker region hydrogen-bonds with L6 residues (His292, Asp267). In non-HDAC8 isoforms, a rigid L1-L6 lock obstructs this binding mode, explaining selectivity [4] [6].
  • L2 (84–107): Divided into sub-loops L2-A (97–107) and L2-B (84–92), this region acts as a "stability sensor". HDX-MS shows PCI-34051 reduces L2 deuterium uptake by 30%, indicating loop rigidification. X-ray crystallography corroborates inhibitor-induced stabilization of L2, which modulates substrate access [1] [2].
  • L3 (136–156): This loop serves as a structural bridge linking the binding site to distal helices (α1, α2, α5). MD simulations identify correlated motions between L3 and these helices only upon PCI-34051 binding. Mutagenesis studies confirm L3’s role in propagating allosteric effects to regulate catalytic efficiency [1] [6].

Thermodynamic Profiling of PCI-34051 Binding via Native Mass Spectrometry and HDX-MS

Native mass spectrometry and HDX-MS provide a thermodynamic framework for PCI-34051’s high-affinity binding:

  • Native MS: Under collision-induced dissociation (CID), the PCI-34051-HDAC8 complex withstands higher activation energies (SC voltage = 150 V) than SAHA-HDAC8, indicating enhanced stability. The complex maintains 1:1 stoichiometry and retains structural water molecules and metal ions (Zn²⁺, 2K⁺), suggesting minimal binding-induced perturbation to HDAC8’s native fold [1] [2].
  • HDX-MS Thermodynamics: Protection factors (PF) derived from deuterium exchange kinetics (kobs) reveal PCI-34051 elevates PF across loops L1–L3 and α5. Since PF correlates inversely with local Gibbs free energy (ΔG = -RT·ln[PF]), increased PF values (e.g., PF = 45 at L3) signify reduced ΔG and enhanced stability. Comparative analysis shows PCI-34051 lowers HDAC8’s energy state more effectively than SAHA, particularly at distant sites like α1 + α2 (ΔΔG = -2.3 kcal/mol) [1] [2].

Table 3: Thermodynamic Impact of PCI-34051 on HDAC8 Domains

RegionProtection Factor (PF) ChangeΔΔG (kcal/mol)Interpretation
Loop L3+45-3.8Major stabilization hotspot
Loop L2+30-2.9Active site rigidification
α1 + α2+20-2.3Distant allosteric stabilization

Properties

CAS Number

1072027-64-5

Product Name

PCI-34051

IUPAC Name

N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20)

InChI Key

AJRGHIGYPXNABY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO

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